3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS No.: 1384427-75-1
Cat. No.: VC2874694
Molecular Formula: C16H24ClNO
Molecular Weight: 281.82 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1384427-75-1 |
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Molecular Formula | C16H24ClNO |
Molecular Weight | 281.82 g/mol |
IUPAC Name | 3-cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Standard InChI | InChI=1S/C16H23NO.ClH/c1-18-15-8-7-13-10-16(17-11-14(13)9-15)12-5-3-2-4-6-12;/h7-9,12,16-17H,2-6,10-11H2,1H3;1H |
Standard InChI Key | KKQARNJNLWDFPH-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(CC(NC2)C3CCCCC3)C=C1.Cl |
Canonical SMILES | COC1=CC2=C(CC(NC2)C3CCCCC3)C=C1.Cl |
Introduction
Chemical Properties and Structure
3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is registered with CAS number 1384427-75-1 . The compound consists of a tetrahydroisoquinoline core with a cyclohexyl substituent at position 3 and a methoxy group at position 7, formulated as a hydrochloride salt. Its free base form has CAS number 1384510-55-7, with a molecular formula of C16H23NO and a molecular weight of 245.36 g/mol.
The chemical structure can be represented using various identifiers:
Identifier Type | Value for Free Base |
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IUPAC Name | 3-cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline |
Molecular Formula | C16H23NO |
Molecular Weight | 245.36 g/mol |
Standard InChI | InChI=1S/C16H23NO/c1-18-15-8-7-13-10-16(17-11-14(13)9-15)12-5-3-2-4-6-12/h7-9,12,16-17H,2-6,10-11H2,1H3 |
Standard InChIKey | GWZCDZYYXOWEKT-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(CC(NC2)C3CCCCC3)C=C1 |
The structure features several key elements:
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A partially saturated isoquinoline core with hydrogenation at positions 1,2,3,4
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A methoxy substituent at position 7 that serves as a hydrogen bond acceptor
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A cyclohexyl group at position 3 that enhances lipophilicity
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A protonated nitrogen at position 2 (in the salt form)
The recommended storage condition for this compound is room temperature, suggesting reasonable stability under standard laboratory conditions .
Synthesis and Chemical Reactions
Chemical Reactivity
Tetrahydroisoquinolines like 3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical transformations:
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N-functionalization reactions (acylation, alkylation)
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O-demethylation of the methoxy group to form a hydroxyl derivative
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Oxidation at various positions, particularly adjacent to the nitrogen
These modifications can significantly alter the biological profile of the compound. For instance, "studies suggest that modifications on the tetrahydroisoquinoline scaffold can significantly alter receptor binding affinities and biological activities".
Comparison with Related Tetrahydroisoquinoline Derivatives
To better understand the potential significance of 3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, it is valuable to compare it with related compounds.
Comparative Analysis Table
Structural Variations and Effects
Researchers have explored various modifications of the tetrahydroisoquinoline scaffold to modulate activity:
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Methoxy versus Hydroxyl Groups: The effect of replacing the methoxy group (hydrogen bond acceptor) with a hydroxyl group (hydrogen bond donor) has been investigated specifically for receptor binding .
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Position of Substitution: The positioning of substituents on the aromatic ring (positions 6 vs. 7) can significantly affect synthetic approaches and biological activity .
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Chirality: Some tetrahydroisoquinoline derivatives feature stereocenters that can influence receptor selectivity, as seen in compounds like "(3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid" .
Research Applications
Chemical Modifications and Derivatives
The tetrahydroisoquinoline scaffold allows for various modifications that could generate derivatives with enhanced or altered properties:
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Functional group transformations on the methoxy group: "dealkylation of the methoxy group was accomplished by refluxing precursor in HBr"
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Substitution at the nitrogen position through various methods including "alkylation under alkaline conditions with bromo-acetonitril, followed by reduction of the cyano group, and further functionalization"
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Addition of other substituents to the tetrahydroisoquinoline core to develop more complex analogues
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